

Spectroscopic Analysis of Methyl 2-hydroxy-4-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-nitrobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Methyl 2-hydroxy-4-nitrobenzoate**, a key chemical intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectral Data

Due to the limited availability of public domain spectral data for **Methyl 2-hydroxy-4-nitrobenzoate**, the following tables present predicted values. These predictions are derived from established spectroscopic principles and analysis of structurally analogous compounds, including salicylates and aromatic nitro compounds.

Table 1: Predicted ^1H NMR Spectral Data

(Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11.0	Singlet	1H	Ar-OH
~8.30	Doublet (d)	1H	H-5
~7.85	Doublet of Doublets (dd)	1H	H-6
~7.75	Doublet (d)	1H	H-3
~3.95	Singlet	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)	Assignment
~168.0	C=O (Ester)
~163.0	C-2 (C-OH)
~150.0	C-4 (C-NO ₂)
~131.0	C-6
~120.0	C-5
~118.0	C-3
~115.0	C-1
~53.0	-OCH ₃

Table 3: Predicted IR Absorption Data

(Sample State: Solid, e.g., KBr pellet or ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3000	Broad, Medium	O-H stretch (phenolic)
3100 - 3000	Medium-Weak	C-H stretch (aromatic)
~1730	Strong	C=O stretch (ester)
~1600, ~1475	Medium	C=C stretch (aromatic ring)
1550 - 1475	Strong	Asymmetric NO ₂ stretch
1360 - 1290	Strong	Symmetric NO ₂ stretch
~1250	Strong	C-O stretch (ester)
890 - 835	Medium	C-N stretch

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity	Proposed Fragment
197	Moderate	[M] ⁺ (Molecular Ion)
166	High	[M - OCH ₃] ⁺
138	High	[M - OCH ₃ - CO] ⁺
120	Moderate	[M - NO ₂ - OH] ⁺
92	Moderate	[C ₆ H ₄ O] ⁺
76	Low	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented. These protocols are standardized for aromatic ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of solid **Methyl 2-hydroxy-4-nitrobenzoate**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) within a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
- Securely cap the NMR tube and ensure the sample is fully dissolved, using gentle agitation if necessary.
- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz (or higher) NMR Spectrometer.
 - Locking: Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
 - Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
 - Acquisition: Utilize a standard single-pulse experiment. Set the spectral width to cover a range of 0-12 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
 - Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR Spectrometer.
 - Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. Set the spectral width to 0-220 ppm. A larger number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Processing: Process the FID similarly to the ^1H spectrum. Reference the spectrum to the CDCl_3 solvent signal at ~77.16 ppm.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe, then allow it to dry completely.
- Background Spectrum:
 - Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small amount of the solid **Methyl 2-hydroxy-4-nitrobenzoate** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- Data Processing:
 - The software will automatically perform the background subtraction. Identify and label the significant absorption peaks.

Electron Ionization - Mass Spectrometry (EI-MS)

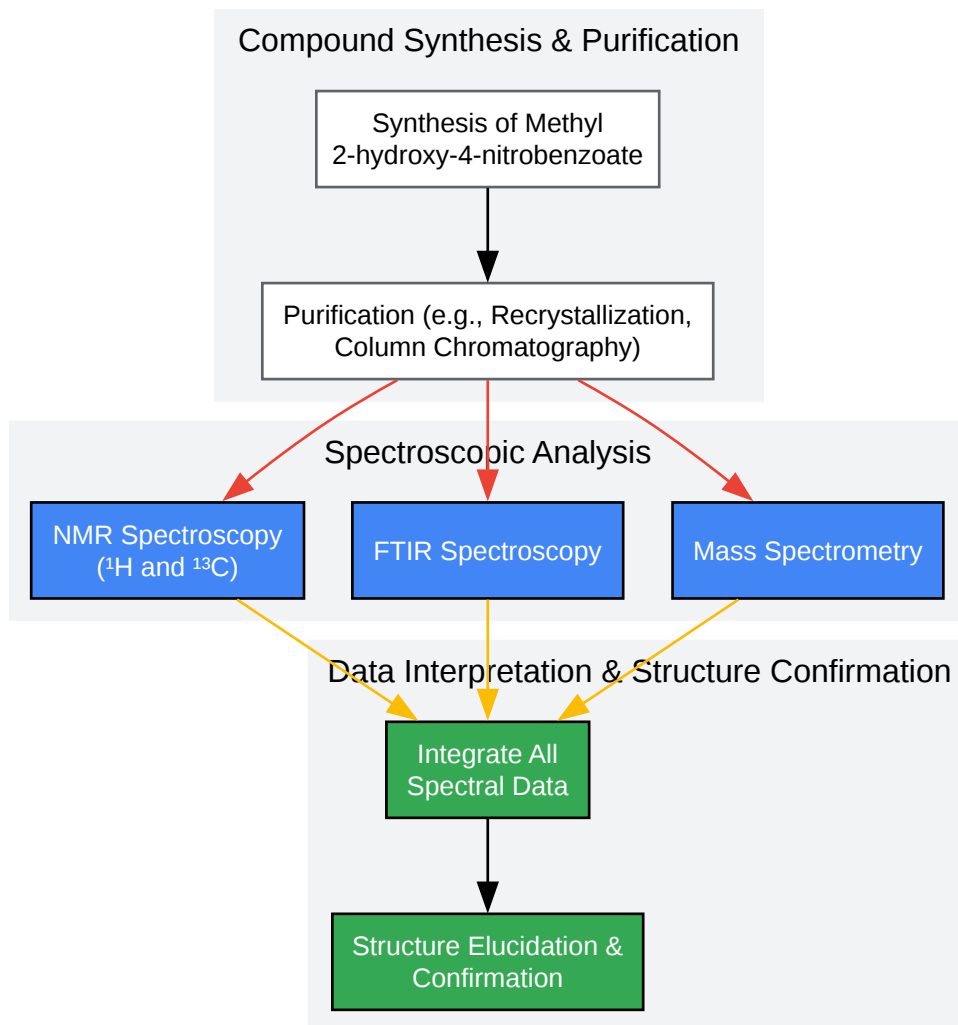
- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). If using GC, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

- Instrumentation and Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: Standard 70 eV to ensure fragmentation patterns are consistent and comparable to spectral libraries.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
 - Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.
 - Ion Source Temperature: Maintain at a consistent temperature, for example, 230 °C, to ensure reproducible fragmentation.
- Data Acquisition and Analysis:
 - Acquire the mass spectrum. The data system will plot the relative abundance of ions as a function of their m/z ratio.
 - Identify the molecular ion peak ($[M]^+$) and the major fragment ions. The most intense peak is designated as the base peak (100% relative abundance).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound such as **Methyl 2-hydroxy-4-nitrobenzoate**.

Logical Workflow for Spectroscopic Analysis



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